molecular formula C25H22ClN3O3S B142803 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride CAS No. 131004-28-9

2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride

Cat. No.: B142803
CAS No.: 131004-28-9
M. Wt: 480 g/mol
InChI Key: WUGYSHABNSMIRY-BKHQUBCMSA-N
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Description

Chemical Structure and Properties 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride (IUPAC name: (2Z)-(Methoxyimino)[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid hydrochloride) is a thiazole derivative with the molecular formula C₂₅H₂₂ClN₃O₃S and a molecular weight of 479.98 g/mol . The compound features a methoxyimino group at the α-position and a trityl (triphenylmethyl) protecting group on the amino moiety of the thiazole ring. Its hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications in pharmaceutical chemistry .

Synthesis
The synthesis involves sequential modifications of a thiazole core:

Thiazole Formation: Reaction of α-halogen carbonyl compounds with thiourea yields the ethyl ester of (Z)-2-(2-thiazol-4-yl)-2-hydroxyminoacetic acid .

Trityl Protection: The amino group is protected using triphenylchloromethane (trityl chloride) in dimethylformamide (DMF) with triethylamine, forming the tritylamino intermediate .

Final Hydrolysis: Alkaline hydrolysis of the ester group followed by acidification produces the free acid, which is isolated as the hydrochloride salt .

Applications This compound serves as a key intermediate in synthesizing cephalosporin antibiotics, such as cefmenoxime and cefepime, where the methoxyimino group confers β-lactamase resistance . It is also utilized in biochemical research, including antibody development targeting protein oligomers .

Properties

IUPAC Name

(2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S.ClH/c1-31-28-22(23(29)30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-17H,1H3,(H,26,27)(H,29,30);1H/b28-22-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGYSHABNSMIRY-BKHQUBCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-74-4
Record name 2-(Tritylamino)-α-(methoxyimino)-4-thiazoleacetic acid, predominantly syn hydrochloride
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Preparation Methods

Reaction Sequence and Conditions

The synthesis begins with ethyl 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetate as the starting material. Key steps include:

  • Tritylation : Reaction with trityl chloride (1.1 equivalents) in pyridine at 40–70°C for 1 hour. Pyridine acts as both solvent and base, achieving >98% conversion without forming the anti-oxime isomer.

  • Hydrolysis : The ester intermediate is hydrolyzed using aqueous sodium hydroxide (3–4 equivalents) at 50–80°C for 2–3 hours. Excess base ensures complete de-esterification.

  • Acidification : The product is precipitated by acidifying the reaction mixture to pH 2 with hydrochloric or sulfuric acid. The hydrochloride form is obtained by adding HCl during this step.

Key Advantages

  • Yield : 85–93% after crystallization from methylene chloride/hexane.

  • Purity : <2% anti-oxime impurity due to controlled reaction temperatures.

  • Scalability : Suitable for batch production, with a total process time of 6–8 hours.

Continuous Flow Synthesis for Industrial Scale

A modern adaptation, detailed in CN111454272A , utilizes continuous flow reactors to synthesize the intermediate ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate, which is subsequently tritylated and hydrolyzed.

Process Parameters

  • Cyclization : 4-Chloro-2-methoxyimino ethyl acetoacetate reacts with thiourea in a tubular reactor at 50°C, with pH maintained at 6.5–7.0 using sodium carbonate.

  • Residence Time : 15–20 minutes, achieving 99.5% liquid-phase purity.

  • Work-Up : The product is cooled to 10°C, filtered, and washed with ice-cold ethanol.

Benefits Over Batch Methods

  • Heat Management : Continuous flow minimizes exothermic risks, improving safety.

  • Consistency : Reduced batch-to-batch variability due to precise parameter control.

  • Throughput : 10–20 kg/hr capacity, ideal for large-scale antibiotic production.

Clean Preparation Process with Waste Reduction

A 2021 method prioritizes sustainability by recycling byproducts (CN112479946A ). This approach integrates oximation, methylation, and cyclization into a single reactor, minimizing solvent use.

Stepwise Optimization

  • Oximation : Ethyl acetoacetate reacts with calcium nitrite in sulfuric acid, yielding calcium sulfate as a recoverable byproduct.

  • Methylation : Dimethyl sulfate methylates the oxime at 60°C, with sodium carbonate neutralizing excess acid.

  • Cyclization : Bromination with N-bromosuccinimide followed by thiourea addition forms the thiazole ring.

Environmental and Economic Impact

  • Waste Reduction : 90% reduction in acidic wastewater via calcium sulfate filtration.

  • Cost Savings : Recycled solvents and reagents lower raw material costs by 30%.

Comparative Analysis of Preparation Methods

Parameter One-Pot Synthesis Continuous Flow Clean Preparation
Reaction Time 6–8 hours15–20 minutes10–12 hours
Yield 85–93%85–93%78–85%
Purity >98%99.5%95–97%
Anti-Oxime Impurity <2%<1%3–5%
Scalability Batch (kg-scale)Continuous (ton-scale)Batch (100s kg)

Critical Challenges and Solutions

Anti-Oxime Formation

The anti-oxime isomer, a common impurity, reduces antibiotic efficacy. Strategies to suppress its formation include:

  • Temperature Control : Maintaining tritylation at 40–50°C prevents isomerization.

  • Rapid Work-Up : Acidifying and cooling the reaction mixture within 1 hour limits anti-oxime generation.

Solvent Selection

  • Pyridine : Optimal for tritylation due to dual solvent/base functionality.

  • Methylene Chloride : Effective for crystallizing the final product but requires hexane dilution to avoid prolonged exposure .

Chemical Reactions Analysis

Types of Reactions

2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride is utilized as a reagent in organic synthesis:

  • Reagent for Organic Synthesis: Acts as a building block for more complex molecules.
  • Chemical Reactions:
    • Oxidation: Can be oxidized using agents like hydrogen peroxide.
    • Reduction: Reduction reactions can be performed with sodium borohydride.
    • Substitution Reactions: Particularly at the methoxyimino group.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties: Exhibits activity against various bacterial strains.
  • Anticancer Potential: Studies have shown promising results in inhibiting tumor growth through specific molecular interactions.

Medicine

Research has explored its therapeutic applications:

  • Drug Development: Investigated as a candidate for new drug formulations targeting specific diseases.
  • Mechanism of Action: The compound interacts with enzymes or receptors, potentially modulating metabolic pathways.

Case Studies and Research Findings

  • Antibacterial Activity Study:
    • A series of derivatives were synthesized and tested for antibacterial efficacy. The results indicated that compounds with the tritylamino group exhibited enhanced activity compared to their non-tritylated counterparts .
  • Anticancer Evaluation:
    • Research focused on the inhibitory effects of the compound on cancer cell lines revealed significant cytotoxicity, suggesting its potential as an anticancer agent .
  • Mechanistic Insights:
    • Detailed studies elucidated the interaction of the compound with specific enzymes involved in metabolic pathways, highlighting its role in modulating cellular functions.

Mechanism of Action

The mechanism of action of 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Analogs with (Methoxyimino)acetate Core

Compounds sharing the (methoxyimino)acetate scaffold (e.g., 490-M16 to 490-M56) exhibit variations in substituents, leading to divergent physicochemical and biological properties :

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
Target Compound Tritylamino-thiazole, methoxyimino, HCl salt C₂₅H₂₂ClN₃O₃S 479.98 Intermediate for β-lactam antibiotics
490-M16 Benzoic acid, dimethoxyethyl group C₁₁H₁₁NO₅ 237.21 Esterified carboxylate; prodrug potential
490-M18 Hydroxyimino, 2-methylphenoxymethylphenyl C₁₇H₁₅NO₄S 329.37 Enhanced lipophilicity; antimicrobial activity
490-M27 Formylphenoxymethylphenyl, methoxyimino C₁₈H₁₄NO₅S 364.38 Reactive aldehyde group; crosslinking agent

Key Differences :

  • The trityl group in the target compound improves stability during synthesis by preventing undesired side reactions, unlike 490-M18, which lacks protection .
  • 490-M27 ’s formyl group enables covalent conjugation to proteins, whereas the target compound’s hydrochloride salt prioritizes solubility for pharmaceutical formulations .
Cephalosporin Antibiotics with Methoxyimino-Thiazole Moieties

Cephalosporins like cefmenoxime hydrochloride (CMX) and cefepime incorporate methoxyimino-thiazole side chains critical for antibiotic activity :

Compound Structure Molecular Weight (g/mol) Biological Activity
Target Compound Thiazoleacetic acid derivative 479.98 Antibiotic intermediate
Cefmenoxime Hydrochloride Cephalosporin core + methoxyimino-thiazole 571.50 Broad-spectrum β-lactam antibiotic
Cefepime Related Compound B Bis-methoxyimino-thiazole 663.75 Dual β-lactamase inhibition; extended spectrum

Mechanistic Insights :

  • The methoxyimino group in both the target compound and cephalosporins reduces hydrolysis by bacterial β-lactamases, enhancing drug efficacy .
  • Cefepime’s dual thiazole rings increase binding affinity to penicillin-binding proteins (PBPs), unlike the monocyclic target compound .
Chloroacetamido-Thiazole Derivatives

Replacing the tritylamino group with a chloroacetamido moiety (e.g., (Z)-2-(2-chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic acid) alters reactivity :

Property Target Compound Chloroacetamido Analog
Molecular Formula C₂₅H₂₂ClN₃O₃S C₈H₈ClN₃O₄S
Molecular Weight 479.98 277.68
Key Functional Group Tritylamino Chloroacetamido
Reactivity Stable; protects amino group Electrophilic; alkylates nucleophiles
Unprotected Amino-Thiazole Analogs

Compounds lacking the trityl group, such as 2-amino-α-(methoxyimino)-4-thiazoleacetic acid, highlight the trityl group’s role :

Property Target Compound Unprotected Analog
Amino Group Stability High (trityl-protected) Low (prone to oxidation)
Synthetic Yield >80% after protection <50% due to side reactions
Solubility High (HCl salt) Moderate (free acid)

Significance :

  • The trityl group mitigates premature degradation during cephalosporin synthesis, a limitation of unprotected analogs .

Key Observations :

  • The target compound’s balanced logP (3.2) suggests moderate membrane permeability, ideal for intracellular antibiotic synthesis .
  • Cefmenoxime’s high aqueous solubility (-0.5 logP) aligns with its parenteral administration .

Biological Activity

2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride (CAS No. 131004-28-9) is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features, including a thiazole ring and methoxyimino group. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant literature and research findings.

  • Molecular Formula : C25H21N3O3S·HCl
  • Molecular Weight : 480 g/mol
  • InChI Key : WUGYSHABNSMIRY

The compound is synthesized through multi-step organic reactions, typically involving trityl chloride and thiazole derivatives under controlled conditions. The synthesis often includes purification methods such as recrystallization and chromatography to achieve high purity levels.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. This modulation can result in significant biological effects, particularly in cancer and microbial systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. The compound's structure allows it to interact with cellular targets that are crucial for tumor growth and survival .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
Colon Cancer0.41 - 0.69
Melanoma0.48 - 13.50
Ovarian Cancer0.25 - 5.01

Case Studies

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of several thiazole derivatives, including this compound, using bioluminescence inhibition assays with Photobacterium leiognathi. The results indicated significant cytotoxic activity across various concentrations, highlighting the compound's potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications in the tritylamino and methoxyimino groups significantly influenced the biological activity. Compounds with specific structural configurations exhibited enhanced potency against cancer cell lines, suggesting avenues for further development in drug design .

Q & A

Q. What are the optimized synthetic routes for 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving thiazole intermediates. A key approach includes:
  • Step 1 : Reacting 2-(2-chloroacetamidothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid with tritylamine under basic conditions to introduce the trityl-protected amino group .
  • Step 2 : Acidic hydrolysis of intermediates followed by purification via crystallization (e.g., using ethanol-water mixtures) to achieve ≥98% purity .
  • Yield Optimization : Refluxing in DMSO or ethanol with catalytic glacial acetic acid improves reaction efficiency (typical yields: 60–75%) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to confirm the trityl group (δ 7.2–7.4 ppm, aromatic protons) and methoxyimino moiety (δ 3.8–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% as per Georganics specifications) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 479.98 (C25_{25}H22_{22}ClN3_3O3_3S) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol. Insoluble in water, requiring acidification (e.g., HCl) for aqueous dissolution .
  • Stability : Store at 2–8°C in airtight containers. Degradation occurs under prolonged light exposure (>72 hours), necessitating amber vials for long-term storage .

Advanced Research Questions

Q. How can researchers resolve Z/E isomerism during the synthesis of methoxyimino-containing intermediates?

  • Methodological Answer :
  • Stereoselective Synthesis : Use geometric control via reaction temperature and solvent polarity. For example, (Z)-isomers dominate when reactions are conducted in ethanol at 60°C, while (E)-isomers form in DMSO at 80°C .
  • Chromatographic Separation : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate isomers. Retention times vary by 2–3 minutes under isocratic elution (acetonitrile:water = 70:30) .

Q. What is the structure-activity relationship (SAR) of this compound in cephalosporin derivatives?

  • Methodological Answer :
  • Key SAR Findings : The methoxyimino group enhances β-lactamase resistance in cephalosporins. Modifying the trityl group improves membrane permeability but reduces aqueous solubility .
  • Bioactivity Data :
DerivativeAntibacterial Activity (MIC, µg/mL)Solubility (mg/mL)
Parent0.5–1.0 (E. coli)0.2
Trityl-Modified0.25–0.5 (E. coli)0.1
Source: Adapted from cephalosporin derivative studies .

Q. How do metabolic pathways of analogous (methoxyimino)acetate compounds inform toxicity studies?

  • Methodological Answer :
  • Phase I Metabolism : Hydrolysis of the methoxyimino group generates hydroxylamine intermediates, detected via LC-MS/MS in rat liver microsomes .
  • Phase II Conjugation : Glucuronidation occurs at the thiazole ring, identified using UDP-glucuronosyltransferase assays .
  • Toxicity Mitigation : Co-administration with antioxidants (e.g., NAC) reduces reactive oxygen species (ROS) by 40% in in vitro hepatocyte models .

Q. How can contradictory data on synthesis yields be resolved across different methodologies?

  • Methodological Answer :
  • Yield Variability Factors :
FactorImpact on YieldExample Evidence
Solvent Polarity±15%DMSO (65%) vs. ethanol (50%)
Reaction Time±10%18-hour reflux (65%) vs. 4-hour (55%)
  • Resolution Strategy : Use design of experiments (DoE) to optimize parameters (e.g., 24-hour reflux in DMSO yields 75% with 98% purity) .

Regulatory and Safety Considerations

Q. What regulatory restrictions apply to this compound in industrial research?

  • Methodological Answer :
  • The compound is listed under restricted substances due to its potential environmental persistence. Compliance requires:
  • Documentation : Submit EPA Form 7710-25 for lab-scale use .
  • Waste Disposal : Neutralize with 1M NaOH before incineration to prevent thiazole ring degradation products .

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